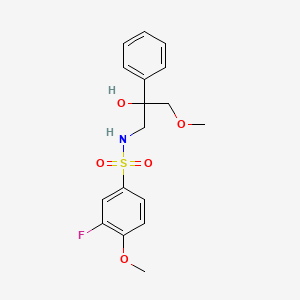
Manganeso(2+);pentano-2,4-diona;dihidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Bis(2,4-pentanedionato)manganese(II) dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other manganese complexes.
Biology: Investigated for its potential role in biological systems and as a model compound for studying manganese-containing enzymes.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in the treatment of manganese deficiency.
Industry: Utilized in the production of magnetic materials and as a stabilizer in various industrial processes
Mecanismo De Acción
Mode of Action
The mode of action of Bis(2,4-pentanedionato)manganese(II) dihydrate involves complex chemical reactions. For instance, it has been reported that glyoxylate catalyzes the reduction of a similar compound, [Mn(pd)3], to Mn II in aqueous perchlorate media, consuming one mole of pentane-2,4-dione (Hpd) per mole of Mn III reduced . This suggests that Bis(2,4-pentanedionato)manganese(II) dihydrate may undergo similar reactions, but further studies are needed to confirm this.
Biochemical Pathways
The compound’s interaction with glyoxylate suggests it may influence redox reactions and related biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bis(2,4-pentanedionato)manganese(II) dihydrate. For instance, the compound’s reactions with glyoxylate were observed in aqueous perchlorate media .
Análisis Bioquímico
Biochemical Properties
The role of Manganese(2+);pentane-2,4-dione;dihydrate in biochemical reactions is quite significant. It has been found to interact with glyoxylate anion in aqueous perchlorate media, catalyzing the reduction of manganese (III) to manganese (II) . This process involves the consumption of pentane-2,4-dione and the generation of a pd˙ radical in a cyclic redox process .
Molecular Mechanism
The molecular mechanism of action of Manganese(2+);pentane-2,4-dione;dihydrate is complex. It involves a cyclic redox process where the compound interacts with glyoxylate anion, leading to the reduction of manganese (III) to manganese (II) . This process also results in the generation of a pd˙ radical .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of manganese(2+);pentane-2,4-dione;dihydrate typically involves the reaction of manganese(II) salts with pentane-2,4-dione in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:
Mn2++2C5H7O2−+2H2O→Mn(C5H7O2)2⋅2H2O
Industrial Production Methods
In industrial settings, the production of manganese(2+);pentane-2,4-dione;dihydrate involves large-scale reactions using high-purity manganese(II) salts and pentane-2,4-dione. The reaction is typically conducted in a controlled environment to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,4-pentanedionato)manganese(II) dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states of manganese.
Substitution: Ligands in the coordination complex can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as ammonia or phosphines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(I) or manganese(0) species .
Comparación Con Compuestos Similares
Similar Compounds
- Iron(2+);pentane-2,4-dione;dihydrate
- Nickel(2+);pentane-2,4-dione;dihydrate
- Copper(2+);pentane-2,4-dione;dihydrate
Uniqueness
Bis(2,4-pentanedionato)manganese(II) dihydrate is unique due to its specific magnetic properties and its ability to form stable coordination complexes with pentane-2,4-dione and water. This makes it particularly useful in applications requiring magnetic materials and in studies involving manganese-containing enzymes .
Propiedades
IUPAC Name |
manganese(2+);pentane-2,4-dione;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H7O2.Mn.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3H,1-2H3;;2*1H2/q2*-1;+2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRBHSUACSKNGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18MnO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(tert-butyl)-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2404949.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide](/img/structure/B2404950.png)
![2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2404952.png)


![1-[(2-Fluoroethyl)sulfanyl]propan-2-one](/img/structure/B2404955.png)
![tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, trifluoroacetic acid](/img/structure/B2404957.png)


![2-[(Dimethylamino)(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2404964.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2404966.png)
![N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide](/img/structure/B2404967.png)

